molecular formula C12H16ClN3O B2791695 N-[1-(5-chloropyridin-2-yl)piperidin-4-yl]acetamide CAS No. 252578-46-4

N-[1-(5-chloropyridin-2-yl)piperidin-4-yl]acetamide

Cat. No.: B2791695
CAS No.: 252578-46-4
M. Wt: 253.73
InChI Key: WOMXPFICXRGWHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(1-(5-chloropyridin-2-yl)piperidin-4-yl)acetamide” is an important organic compound used in various fields of research and industry. It is also known as PF-06815345, a liver-targeted, orally available prodrug . This compound is converted by liver carboxyesterase (CES1) to its zwitterionic active drug .


Synthesis Analysis

The synthesis of piperidine derivatives, such as “N-(1-(5-chloropyridin-2-yl)piperidin-4-yl)acetamide”, is an important component of medicinal chemistry and chemical biology . Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds .


Molecular Structure Analysis

The molecular formula of “N-(1-(5-chloropyridin-2-yl)piperidin-4-yl)acetamide” is C12H16ClN3O, and its molecular weight is 253.73.


Chemical Reactions Analysis

“N-(1-(5-chloropyridin-2-yl)piperidin-4-yl)acetamide” is a prodrug that is converted by liver carboxyesterase (CES1) to its zwitterionic active drug . The conversion process involves chemical reactions in the liver.


Physical and Chemical Properties Analysis

“N-(1-(5-chloropyridin-2-yl)piperidin-4-yl)acetamide” is a white to beige powder . It is soluble in DMSO, with a solubility of 2 mg/mL .

Mechanism of Action

The active drug resulting from the conversion of “N-(1-(5-chloropyridin-2-yl)piperidin-4-yl)acetamide” selectively inhibits PCSK9 protein synthesis . This inhibition is significant in the regulation of cholesterol metabolism.

Future Directions

The future directions of “N-(1-(5-chloropyridin-2-yl)piperidin-4-yl)acetamide” could involve further exploration of its anti-fibrotic activities . As a prodrug that selectively inhibits PCSK9 protein synthesis, it may have potential applications in the treatment of conditions related to cholesterol metabolism .

Properties

IUPAC Name

N-[1-(5-chloropyridin-2-yl)piperidin-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O/c1-9(17)15-11-4-6-16(7-5-11)12-3-2-10(13)8-14-12/h2-3,8,11H,4-7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMXPFICXRGWHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCN(CC1)C2=NC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.